(R)-1-(3-Fluorophenyl)pentan-1-amine
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Overview
Description
®-1-(3-Fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and a pentyl chain attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with a suitable amine source, such as pentylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluorophenyl)pentan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems for large-scale separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Fluorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of fluorine.
1-(3-Fluorophenyl)butan-1-amine: A compound with a shorter butyl chain.
Uniqueness
®-1-(3-Fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChI Key |
OXFNDJHCDJMSLH-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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